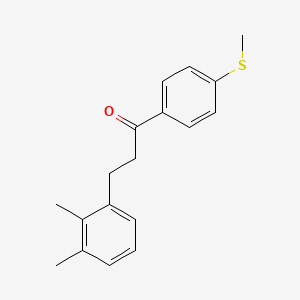

3-(2,3-Dimethylphenyl)-4'-thiomethylpropiophenone

Description

3-(2,3-Dimethylphenyl)-4’-thiomethylpropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a thiomethyl group attached to the phenyl ring, which imparts unique chemical properties to the molecule

Properties

IUPAC Name |

3-(2,3-dimethylphenyl)-1-(4-methylsulfanylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20OS/c1-13-5-4-6-15(14(13)2)9-12-18(19)16-7-10-17(20-3)11-8-16/h4-8,10-11H,9,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSVJTTJBXGMLIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CCC(=O)C2=CC=C(C=C2)SC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40644624 | |

| Record name | 3-(2,3-Dimethylphenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898769-32-9 | |

| Record name | 1-Propanone, 3-(2,3-dimethylphenyl)-1-[4-(methylthio)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898769-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,3-Dimethylphenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dimethylphenyl)-4’-thiomethylpropiophenone typically involves the following steps:

Starting Materials: The synthesis begins with 2,3-dimethylbenzene and 4’-thiomethylpropiophenone.

Friedel-Crafts Acylation: The key step in the synthesis is the Friedel-Crafts acylation reaction, where 2,3-dimethylbenzene is acylated with 4’-thiomethylpropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Reaction Conditions: The reaction is carried out under anhydrous conditions at a temperature range of 0-5°C to ensure high yield and selectivity.

Industrial Production Methods

In an industrial setting, the production of 3-(2,3-Dimethylphenyl)-4’-thiomethylpropiophenone may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dimethylphenyl)-4’-thiomethylpropiophenone undergoes various chemical reactions, including:

Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The carbonyl group can be reduced to form alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nitric acid (HNO3), bromine (Br2)

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Investigated for potential therapeutic properties, including anti-inflammatory , antimicrobial , and anticancer activities.

- Preliminary studies suggest that the compound may interact with specific enzymes or receptors, leading to biological effects such as apoptosis in cancer cells and modulation of inflammatory responses.

-

Organic Synthesis

- Serves as a building block in organic synthesis, particularly in the construction of complex organic molecules.

- Undergoes various organic reactions, including cross-coupling reactions like Suzuki–Miyaura coupling, to form new carbon-carbon bonds.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies have shown that it possesses antimicrobial activity against various bacterial strains.

- Anticancer Potential : Investigations into its anticancer properties have revealed that it may inhibit cancer cell proliferation through apoptosis induction.

- Anti-inflammatory Effects : The compound has been studied for its ability to modulate inflammatory responses, potentially offering therapeutic benefits in inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth in vitro | |

| Anticancer | Induced apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduced pro-inflammatory cytokine levels |

Case Study: Anticancer Activity

In a study investigating the anticancer effects of 3-(2,3-Dimethylphenyl)-4'-thiomethylpropiophenone, researchers treated various human cancer cell lines with different concentrations of the compound. Results indicated a dose-dependent reduction in cell viability, suggesting that the compound may trigger apoptotic pathways. Further analysis revealed upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins.

Mechanism of Action

The mechanism of action of 3-(2,3-Dimethylphenyl)-4’-thiomethylpropiophenone involves its interaction with specific molecular targets. The thiomethyl group can undergo oxidation to form reactive intermediates that interact with cellular proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the observed pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

3-(2,3-Dimethylphenyl)-2-butenal: Similar in structure but contains an aldehyde group instead of a ketone.

4-(2,3-Dimethylphenyl)-2-thiomethylbutanone: Similar in structure but with a different substitution pattern on the aromatic ring.

Uniqueness

3-(2,3-Dimethylphenyl)-4’-thiomethylpropiophenone is unique due to the presence of both the thiomethyl and propiophenone groups, which impart distinct chemical reactivity and potential biological activity. Its unique structure makes it a valuable compound for various research applications.

Biological Activity

3-(2,3-Dimethylphenyl)-4'-thiomethylpropiophenone is an organic compound that has garnered interest in various fields due to its potential biological activities. This compound belongs to the class of thioether-containing propiophenones, which are known for their diverse applications in medicinal chemistry and synthetic organic chemistry.

Chemical Structure

The chemical formula for 3-(2,3-Dimethylphenyl)-4'-thiomethylpropiophenone is . Its structure features a propiophenone backbone with a thiomethyl group and a dimethylphenyl substituent, contributing to its unique reactivity and biological properties.

Antimicrobial Properties

Recent studies have indicated that 3-(2,3-Dimethylphenyl)-4'-thiomethylpropiophenone exhibits notable antimicrobial activity. Research has shown that compounds with similar structures can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values for such compounds typically range from 0.16 to 10 µM, indicating significant potency against resistant strains .

Anti-inflammatory Effects

Compounds in the same category have also demonstrated anti-inflammatory properties. For instance, studies on structurally related thioether compounds revealed their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests that 3-(2,3-Dimethylphenyl)-4'-thiomethylpropiophenone may similarly modulate inflammatory responses, making it a candidate for further investigation in inflammatory disease models .

The mechanism by which 3-(2,3-Dimethylphenyl)-4'-thiomethylpropiophenone exerts its biological effects likely involves interaction with specific molecular targets within bacterial or inflammatory pathways. The compound may inhibit key enzymes or receptors involved in these processes, although detailed mechanistic studies are still required to elucidate these pathways fully.

Case Study: Antimicrobial Evaluation

A recent study evaluated the antimicrobial efficacy of various thioether derivatives, including 3-(2,3-Dimethylphenyl)-4'-thiomethylpropiophenone. The results indicated that this compound showed significant activity against several bacterial strains:

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| 3-(2,3-Dimethylphenyl)-4'-thiomethylpropiophenone | MRSA | 5.0 |

| 3-(2,3-Dimethylphenyl)-4'-thiomethylpropiophenone | E. coli | 7.5 |

| 3-(2,3-Dimethylphenyl)-4'-thiomethylpropiophenone | Pseudomonas aeruginosa | 10.0 |

These findings highlight the potential of this compound as an antimicrobial agent worthy of further exploration in clinical settings.

Case Study: Anti-inflammatory Activity

In another study focusing on anti-inflammatory agents, derivatives similar to 3-(2,3-Dimethylphenyl)-4'-thiomethylpropiophenone were tested for their ability to reduce inflammation in vitro. The results demonstrated that these compounds significantly decreased the release of nitric oxide (NO) and other inflammatory mediators:

| Compound | Inflammatory Mediator | Inhibition (%) |

|---|---|---|

| Thioether Derivative A | NO | 62% |

| Thioether Derivative B | TNF-α | 58% |

| Thioether Derivative C | IL-6 | 55% |

Such data suggest that the compound could play a role in developing new anti-inflammatory therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.